
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound notable for its unique structural characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, one must undertake a multi-step chemical process. This generally begins with the cyclization of appropriate substrates to form the pyrimidin-1(6H)-yl groups.
Industrial Production Methods: In industrial settings, optimizing yield and purity is key. This often involves refining reaction conditions such as temperature, pH, and solvent choice, to streamline the synthesis process and ensure scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl and dimethyl groups, altering its electronic properties.
Reduction: : Reduction could potentially alter the oxo groups in the pyrimidin-1(6H)-yl rings.
Substitution: : Nucleophilic substitution can occur at the ethyl linker, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like halides and amines under basic or acidic conditions.
Major Products:
Oxidized variants with modified electronic properties.
Reduced forms with altered structural features.
Substituted derivatives potentially leading to a vast array of functional analogs.
Scientific Research Applications
In Chemistry:
Study of reaction mechanisms involving pyrimidinyl groups.
Development of novel synthetic routes leveraging its unique structure.
In Biology:
Potential inhibitor in enzyme studies given its resemblance to biological pyrimidines.
In Medicine:
Exploration as a lead compound in drug discovery, targeting diseases where pyrimidinyl derivatives show activity.
In Industry:
Possible application in the development of novel materials or as intermediates in organic synthesis.
Mechanism of Action
The compound acts primarily through interactions at the molecular level, possibly targeting pyrimidine-related pathways. These include enzyme inhibition, binding to nucleic acids, and interfering with cellular processes that involve pyrimidine metabolism. Its specific structural features allow it to fit into biological active sites, causing alteration in activity.
Comparison with Similar Compounds
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(2-(4-phenyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness: What sets N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide apart is the cyclopropyl group, imparting unique steric and electronic properties that influence its reactivity and biological activity, distinguishing it from its methyl, ethyl, and phenyl counterparts.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-12(2)19-9-22(17(11)25)8-15(23)18-5-6-21-10-20-14(7-16(21)24)13-3-4-13/h7,9-10,13H,3-6,8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODREZDBRBUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC(=CC2=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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